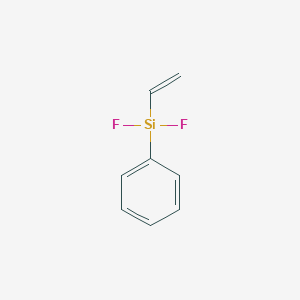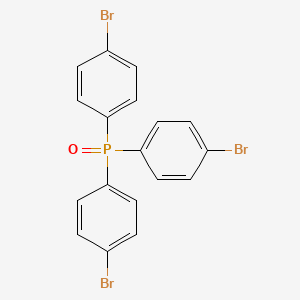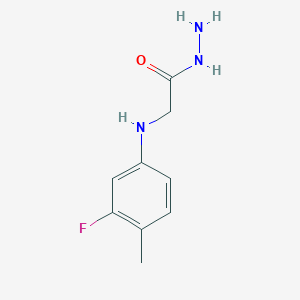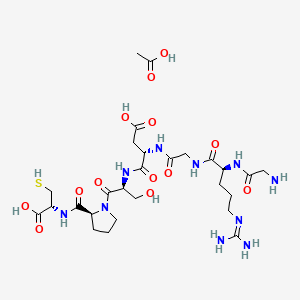
GRGDSPC acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GRGDSPC acetate is a synthetic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and cysteine. This peptide is known for its cell adhesion properties and is often used in biomedical research and tissue engineering applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GRGDSPC acetate is typically synthesized using the Fmoc solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the Fmoc protecting group from the amino terminus.
Coupling: Addition of the next amino acid in the sequence using a coupling reagent such as HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions
GRGDSPC acetate undergoes various chemical reactions, including:
Thiol-Acrylate Reaction: The cysteine residue in this compound can react with acrylate groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Acrylate Reaction: Typically performed in phosphate-buffered saline at a pH of 7.8, using acrylated dextran as a reactant.
Oxidation: Can occur under oxidative conditions, such as exposure to hydrogen peroxide or atmospheric oxygen.
Major Products
Thiol-Acrylate Reaction: Results in the formation of thioether-linked conjugates.
Oxidation: Leads to the formation of disulfide-linked dimers or higher-order structures.
Applications De Recherche Scientifique
GRGDSPC acetate is widely used in various scientific research fields:
Tissue Engineering: It is used to enhance cell adhesion on biomaterial surfaces, promoting tissue regeneration.
Drug Delivery: The peptide can be conjugated to drug delivery systems to target specific cells or tissues.
Cell Culture: It is used to coat culture dishes to improve cell attachment and growth.
Biomedical Imaging: This compound can be labeled with imaging agents for tracking cell behavior in vivo.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
GRGDSP: Lacks the cysteine residue, making it less reactive in thiol-based conjugation reactions.
GRGDS: A shorter peptide with similar cell adhesion properties but different stability and reactivity profiles.
Uniqueness
GRGDSPC acetate’s unique feature is the presence of the cysteine residue, which allows for thiol-based conjugation reactions. This makes it particularly useful for applications requiring stable covalent attachment to other molecules or surfaces .
Propriétés
Formule moléculaire |
C27H46N10O13S |
|---|---|
Poids moléculaire |
750.8 g/mol |
Nom IUPAC |
acetic acid;(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H42N10O11S.C2H4O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;1-2(3)4/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);1H3,(H,3,4)/t12-,13-,14-,15-,16-;/m0./s1 |
Clé InChI |
JCMFYVLDHDTKLS-MHXJNQAMSA-N |
SMILES isomérique |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


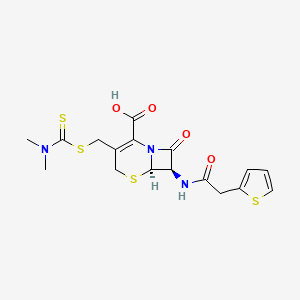
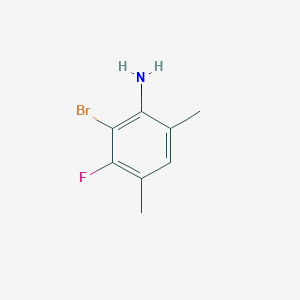
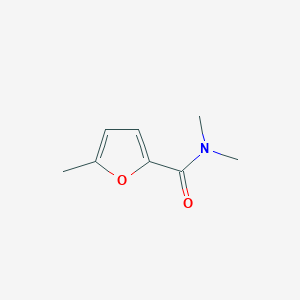
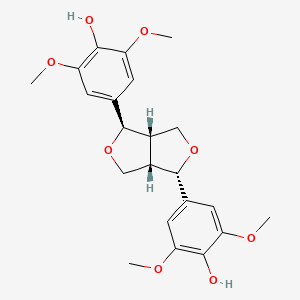
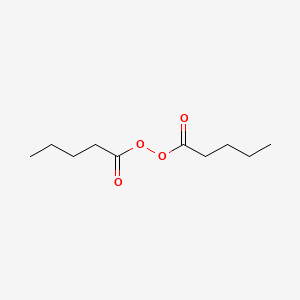
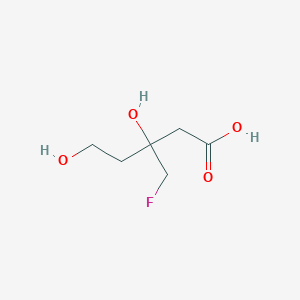
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
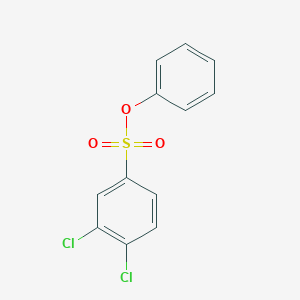
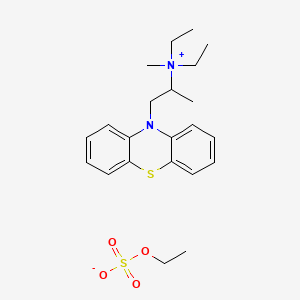
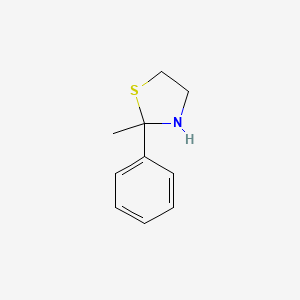
![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)
